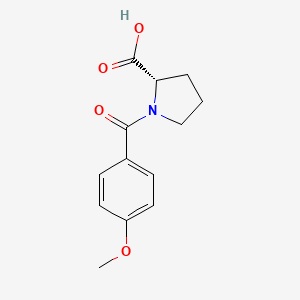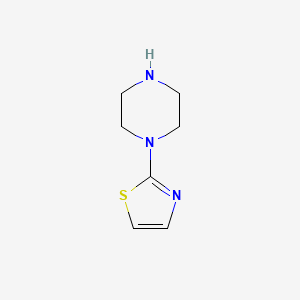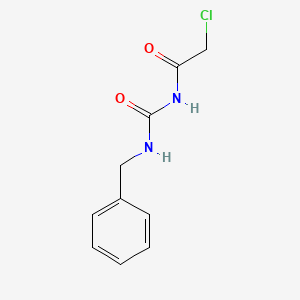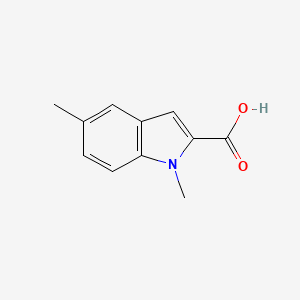
Acide 2-(4-bromo-2-formylphénoxy)acétique
Vue d'ensemble
Description
2-(4-Bromo-2-formylphenoxy)acetic acid (2-BFPA) is an organic compound belonging to the class of phenoxyacetic acids, which are derivatives of phenol with an acetic acid group. It is a colorless crystalline solid that is widely used in scientific research and laboratory experiments due to its ability to act as an inhibitor of certain enzymes.
Applications De Recherche Scientifique
Synthèse de dérivés azométhine
“Acide 2-(4-bromo-2-formylphénoxy)acétique” is used in the synthesis of azomethine derivatives . Les azométhines sont des composés avec une liaison C=N, qui est une exigence structurelle essentielle pour l'activité biologique . Ces composés sont facilement hydrolysés en milieu acide, ce qui conduit à des aldéhydes actifs qui peuvent agir comme agents alkylants .
Activité antibactérienne
Les dérivés azométhine synthétisés à partir de “this compound” ont montré une activité antibactérienne significative . Parmi les composés testés, certains ont présenté une bonne activité antibactérienne, presque égale à celle de la Ciprofloxacine utilisée comme standard .
Activité antifongique
Les dérivés azométhine sont également connus pour posséder des activités antifongiques remarquables . Les dérivés synthétisés à partir de “this compound” pourraient potentiellement présenter des propriétés similaires.
Activité anticancéreuse
Plusieurs azométhines ont été rapportées pour posséder des activités anticancéreuses . Les dérivés azométhine synthétisés à partir de “this compound” pourraient potentiellement être utilisés dans la recherche et le traitement du cancer.
Activités diurétiques
Les dérivés azométhine ont également été rapportés pour posséder des activités diurétiques . Cela suggère que “this compound” pourrait potentiellement être utilisé dans le développement de médicaments diurétiques.
Préparation de ligands
“this compound” a été utilisé dans la préparation de ligands . Les ligands sont des ions ou des molécules qui se lient à un atome métallique central pour former un complexe de coordination.
Réaction d'α-bromation
“this compound” pourrait potentiellement être utilisé dans les réactions d'α-bromation . Cette réaction est une méthode courante pour la bromation de composés organiques.
Antimétabolites du phosphate de pyridoxal
Les dérivés azométhine dérivés de “this compound” avec les aminothiazoles ont révélé une signification biologique telle que les antimétabolites du phosphate de pyridoxal . Cela suggère des applications potentielles dans la recherche métabolique.
Safety and Hazards
The compound is associated with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H312, and H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary statements include measures to avoid breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and specific procedures in case of accidental ingestion or contact with skin .
Mécanisme D'action
Target of Action
This compound is a research chemical and its specific biological targets are still under investigation .
Mode of Action
As a research chemical, its interaction with its potential targets and the resulting changes are subjects of ongoing research .
Pharmacokinetics
It is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . The compound’s lipophilicity (Log Po/w) is estimated to be around 1.44-1.96, which can influence its absorption and distribution in the body .
Result of Action
As a research chemical, its effects are still under investigation .
Action Environment
Factors such as temperature, pH, and the presence of other chemicals could potentially affect its activity .
Propriétés
IUPAC Name |
2-(4-bromo-2-formylphenoxy)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrO4/c10-7-1-2-8(6(3-7)4-11)14-5-9(12)13/h1-4H,5H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXRYNWDCFUKVNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C=O)OCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80359528 | |
| Record name | 2-(4-bromo-2-formylphenoxy)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80359528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
24589-89-7 | |
| Record name | 2-(4-bromo-2-formylphenoxy)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80359528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-Bromo-2-formylphenoxy)acetic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N6SU7T9RR6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-bromo-1,3-dihydro-2H-imidazo[4,5-b]pyridine-2-thione](/img/structure/B1331836.png)








![4-allyl-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1331879.png)


